REACTION_CXSMILES
|
[OH-].[K+].NC1[S:5][C:6]2[C:12]([C:13]([O:15]C)=[O:14])=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1>O.O1CCOCC1>[NH2:8][C:7]1[C:6]([SH:5])=[C:12]([CH:11]=[CH:10][CH:9]=1)[C:13]([OH:15])=[O:14] |f:0.1|
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Name
|
|
Quantity
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28.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC=C2C(=O)OC
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Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Thereafter, the mixture is refluxed at a bath temperature of 140° C.
|
Type
|
CUSTOM
|
Details
|
towards the end of the reaction the internal temperature
|
Type
|
TEMPERATURE
|
Details
|
is increased to 170° C.
|
Type
|
DISTILLATION
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Details
|
dioxane is distilled off by means of a descending condenser
|
Type
|
TEMPERATURE
|
Details
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The mixture is then cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered under a nitrogen atmosphere
|
Type
|
WASH
|
Details
|
the residue is rinsed with 30 ml of ice-water
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)O)C=CC1)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |